molecular formula C23H16ClN3O4 B2412079 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899757-87-0

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2412079
CAS No.: 899757-87-0
M. Wt: 433.85
InChI Key: YQOFWZNHMCDAPR-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with significant applications in medicinal and synthetic chemistry. This compound is known for its unique chemical structure and the ability to engage in various biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial steps often involve the chlorination of appropriate aromatic substrates followed by the assembly of the quinazolinone core. The reaction conditions frequently require catalysts such as palladium or copper complexes, with reaction temperatures maintained between 70°C to 120°C.

Industrial Production Methods

Industrial production of this compound scales up the lab-based synthetic routes, focusing on optimizing yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis. Solvent choice is crucial, often employing dimethylformamide (DMF) or dichloromethane (DCM) due to their excellent solvation properties.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of reactions, including:

  • Oxidation: Typically, the quinazolinone moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Reduction reactions often target the carbonyl groups, using agents like lithium aluminium hydride (LiAlH4).

  • Substitution: Halogen atoms in the structure are prone to nucleophilic substitutions under alkaline conditions.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents like m-CPBA, hydrogen peroxide.

  • Reducing agents like LiAlH4, sodium borohydride (NaBH4).

  • Substitution conditions often involve solvents like DCM or DMF under basic conditions with K2CO3.

Major Products Formed

  • Oxidation: Can lead to sulfoxide or sulfone derivatives.

  • Reduction: Produces alcohol derivatives.

  • Substitution: Results in various substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a precursor for developing various heterocyclic derivatives, essential for constructing complex organic molecules.

Biology and Medicine

In medicinal chemistry, N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry

Industrially, this compound is valuable in creating polymers and advanced materials, owing to its stable aromatic structure.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific proteins and enzymes. The quinazolinone core is known to inhibit tyrosine kinases, crucial for cell signaling pathways. By binding to the active site of these enzymes, it disrupts their function, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzamide

  • 2-chloro-N-(5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzene sulfonamide

Uniqueness

Compared to similar compounds, N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the benzo[d][1,3]dioxole moiety, providing additional stability and distinct chemical reactivity. This distinctive feature enhances its effectiveness in biological systems, making it a more potent candidate for therapeutic applications.

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O4/c1-13-25-18-5-3-2-4-16(18)23(29)27(13)15-7-8-17(24)19(11-15)26-22(28)14-6-9-20-21(10-14)31-12-30-20/h2-11H,12H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOFWZNHMCDAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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